molecular formula C16H13BF6N2O B1165298 BF3-Dm-UCB-J

BF3-Dm-UCB-J

Katalognummer: B1165298
Molekulargewicht: 374.09
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Precursor for PET tracer [11C]UCB-J

Wissenschaftliche Forschungsanwendungen

Synthesis of BF3-Dm-UCB-J

The synthesis of this compound has undergone significant refinement to enhance yield and efficiency. The original two-step synthesis method was found inadequate for producing sufficient quantities of [11C]UCB-J. Researchers have since developed a more robust method using a biphasic solvent mixture, which has improved the production process significantly .

Neuroimaging Studies

This compound has been instrumental in several neuroimaging studies focusing on synaptic density:

  • Depression and Synaptic Density : A study indicated that lower synaptic density, as measured by [11C]UCB-J PET imaging, correlates with increased severity of depression and alterations in neural networks .
  • Schizophrenia Research : A combined PET and functional MRI study demonstrated altered spontaneous brain activity linked to presynaptic density in control subjects versus those with schizophrenia . This highlights the potential of this compound in understanding psychiatric disorders.
  • Neurodegenerative Diseases : Research has shown reduced binding of [11C]UCB-J in Alzheimer's disease and Parkinson's disease patients compared to healthy controls, suggesting its utility in assessing disease progression and synaptic loss .

Preclinical Evaluations

Preclinical evaluations using this compound have provided insights into synaptic changes in animal models:

  • Transgenic Mouse Models : Studies utilizing transgenic mice have demonstrated that [11C]UCB-J PET effectively reflects synaptic density changes associated with neurodegeneration . Variability in synaptic density across different age groups was also observed, emphasizing the importance of this compound in longitudinal studies.

Case Studies

Study Findings Application
Holmes et al., 2019Lower synaptic density linked to depression severityClinical assessment of mood disorders
Finnema et al., 2016Imaging synaptic density in living humansDiagnostic tool for neurodegenerative diseases
Nabulsi et al., 2016Synthesis and evaluation of [11C]UCB-J as a PET tracerDevelopment of neuroimaging protocols

Analyse Chemischer Reaktionen

Core Reaction: Suzuki-Miyaura Coupling

BF3-Dm-UCB-J undergoes a palladium-mediated Suzuki-Miyaura cross-coupling reaction with [¹¹C]methyl iodide to produce [¹¹C]UCB-J. This reaction is critical for introducing the ¹¹C-labeled methyl group into the pyridine ring .

Reaction Conditions

  • Catalysts : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri(o-tolyl)phosphine (P(o-tol)₃) .

  • Solvents : Tetrahydrofuran (THF) and water in a biphasic system (9:1 ratio) .

  • Temperature : 70°C for 4–5 minutes .

  • Base : Potassium carbonate (K₂CO₃) .

Mechanism

  • Oxidative addition of [¹¹C]methyl iodide to Pd(0) forms a Pd(II) complex.

  • Transmetallation with the trifluoroborate group of this compound.

  • Reductive elimination yields [¹¹C]UCB-J and regenerates Pd(0) .

Key Metrics

ParameterValue (Mean ± SD)Source
Radiochemical Yield (RCY)39% ± 5%
Molar Activity (EOS)390 ± 180 GBq/μmol
Palladium Residue<2 ppb

Precursor Hydrolysis Optimization

Pre-hydrolysis of this compound enhances reaction efficiency by converting the trifluoroborate to a boronic acid, facilitating transmetallation .

Procedure

  • Reagents : 1 M HCl and methanol .

  • Conditions : 55°C for 15 minutes, followed by drying under argon .

  • Outcome : Hydrolyzed precursor improves RCY to 52.8% (decay-corrected) and reduces synthesis time by 2 hours .

Catalyst Source Impact

The catalytic efficiency of Pd₂(dba)₃ varies significantly between commercial and in-house sources:

Catalyst SourceRCY ImprovementRadiochemical Purity
Commercial (Sigma)Baseline90–95%
In-house Synthesized+20%>99%

In-house synthesis of Pd₂(dba)₃ from palladium chloride (77.5% yield) ensures consistent activity and reduces batch variability .

Solvent System Comparison

Early methods used DMF-water but were replaced by THF-water to suppress side reactions (e.g., protodeboronation) :

Solvent SystemReaction EfficiencyKey Advantage
DMF-waterLowHomogeneous mixing
THF-waterHighReduced side reactions

Purification and Analysis

  • HPLC Purification : Semi-preparative HPLC (Phenomenex Gemini C18 column) with acetonitrile/AMF buffer (pH 10) .

  • Quality Control :

    • Radiochemical purity >99% via analytical HPLC .

    • Molar activity calculated from UV-HPLC and dose calibrator measurements .

Critical Challenges

  • Palladium Contamination : Residual Pd in final product minimized to <2 ppb via vortex evaporation and Sep-Pak cartridge rinsing .

  • Precursor Stability : Hydrolyzed this compound remains stable for ≥1 week at -20°C .

Eigenschaften

Molekularformel

C16H13BF6N2O

Molekulargewicht

374.09

Reinheit

>98%

Synonyme

(R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.